![molecular formula C20H21N3O2 B2621860 4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1396863-22-1](/img/structure/B2621860.png)
4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds involves various methods. One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . Another approach involves the use of scaffold hopping and computer-aid drug design . This method also resulted in the synthesis of the desired products .
Molecular Structure Analysis
The molecular structure of “4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide” is complex. It involves a benzene ring linked to a pyrimidine ring . The structure also includes a pyrazolo ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving “4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide” are complex and involve various steps . These reactions often involve the use of catalysts and specific conditions to achieve the desired products .
科学研究应用
Fluorescent Molecules for Studying Intracellular Processes
This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The PPs, including the compound , can be used as chemosensors . Their structure allows them to interact with various chemical species, making them useful for detecting specific ions or molecules .
Organic Materials Progress
These compounds are also used to track the progress of organic materials . Their fluorescent properties make them ideal for this application .
Bioimaging Applications
The fluorescent properties of these compounds make them suitable for bioimaging applications . They can be used to visualize biological interactions and processes .
Organic Light-Emitting Devices
These compounds can be used in the development of organic light-emitting devices . Their ability to emit light when excited makes them ideal for this application .
Antifungal Agents
Some derivatives of this compound have been evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase . This suggests potential use in the development of antifungal agents .
Anticancer Agents
Some derivatives of this compound have been explored for their anticancer potential . They have been assessed for their inhibitory properties against cyclin-dependent kinase-2 (CDK2) in vitro .
Bio-Macromolecular Interactions
These compounds can be used to study bio-macromolecular interactions . Their fluorescent properties allow them to interact with biological macromolecules, making them useful for this application .
属性
IUPAC Name |
4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19(21-14-16-15-22-23-11-5-4-8-18(16)23)20(9-12-25-13-10-20)17-6-2-1-3-7-17/h1-8,11,15H,9-10,12-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIUQHOKTZFMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-Diethoxybenzyl)oxy]aniline](/img/structure/B2621777.png)
![tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2621779.png)
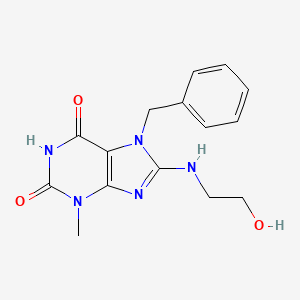
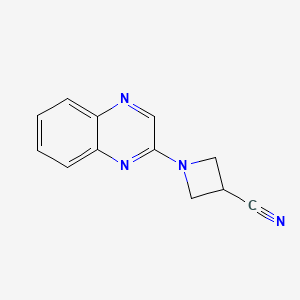

![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2621785.png)
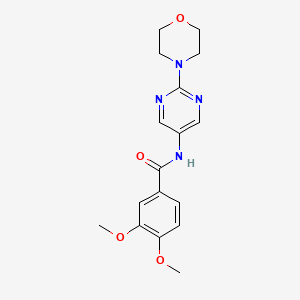
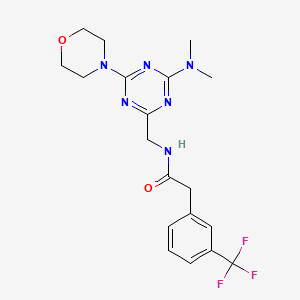
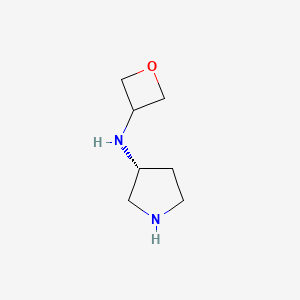
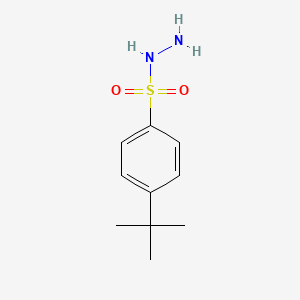
![Ethyl 4-[[2-[[5-[(2-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2621793.png)
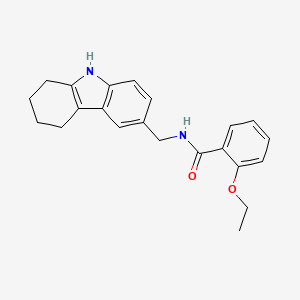
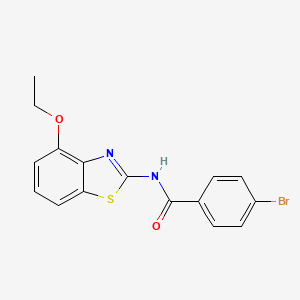
![N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2621797.png)